molecular formula C10H8ClN3OS B2755586 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 20460-58-6

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2755586
CAS RN: 20460-58-6
M. Wt: 253.7
InChI Key: CVISCSFOMGKKJR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CPTA, is a small molecule that has been used in a variety of scientific research applications. CPTA is a derivative of thiadiazole, a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. CPTA is a white crystalline solid that is soluble in water, alcohols, and organic solvents. It is a highly reactive compound and has been used in a variety of synthetic organic chemistry reactions.

Scientific Research Applications

Local Anesthetic Activities

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been studied for their potential as local anesthetics. Research involving various 2-aminothiazole and 2-aminothiadiazole derivatives, including compounds similar to this compound, demonstrated promising local anesthetic activity using the rat sciatic nerve model (Badiger et al., 2012).

Structural Analysis

The compound has been the subject of structural analysis to understand its molecular geometry and intermolecular interactions. Studies have revealed the 'V' shape of the molecule with various intermolecular interactions like hydrogen bonds and π interactions, which contribute to its 3-D molecular arrangement (Boechat et al., 2011).

Antibacterial Activity

Derivatives of this compound have been synthesized and found to possess significant antibacterial activity. This indicates its potential use in developing new antibacterial agents (Ramalingam et al., 2019).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound related to this compound, has been identified as a potent and selective inhibitor of kidney-type glutaminase (GLS). This is significant in cancer therapy as GLS inhibition can attenuate the growth of certain cancer cells (Shukla et al., 2012).

Potential as Antiproliferative Agents

Novel derivatives of this compound have been evaluated for their antiproliferative properties against various human cancer cell lines. These studies have shown promising cytotoxic effects, especially in certain compounds against specific cancer cell lines (Toolabi et al., 2022).

Antitrypanosomal Activity

Compounds similar to this compound have shown good to excellent antitrypanosomal potency against T. brucei gambience, suggesting their potential use in treating trypanosomiasis (Lelyukh et al., 2023).

Antioxidant and Antitumor Properties

Studies have explored the antioxidant and antitumor activities of certain N-substituted-2-amino-1,3,4-thiadiazoles, which share structural similarities with this compound. These compounds have shown promising results in terms of cytotoxicity and antioxidant activities (Hamama et al., 2013).

QSAR Studies and Antibacterial Activity

Quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives of this compound, showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Anticancer Activities

Several studies have focused on the synthesis and evaluation of thiazole and thiadiazole derivatives, including compounds structurally related to this compound, for their potential as anticancer agents. These compounds have shown significant anticancer activity against various cancer cell lines (Ekrek et al., 2022).

properties

IUPAC Name

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVISCSFOMGKKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901907
Record name NoName_1083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-phenyl-1,3,4-thiadiazol-2-amine (C1, 1.06 g, 6 mmol) and K2CO3 (0.83 g, 6 mmol) in anhydrous DMF (20 mL), was added chloroacetyl chloride (C2, 0.48 mL, 6 mmol). The mixture was stirred at room temperature for 4 h. The reaction mixture was then poured into ice-water (100 mL), stirred, and then filtered. The resulting solid was washed with water, and then dried in the oven under vacuum to afford compound C3 (1.15 g, 76%) as a white solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
76%

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